2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone
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Overview
Description
2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone is an organic compound that features a biphenyl group attached to a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative of biphenyl with a phenylethanone derivative in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and phenylethanone moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylbenzene: Another biphenyl derivative with similar structural features.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure, known for their industrial applications and environmental impact.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone is unique due to the presence of both biphenyl and phenylethanone groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C20H16O |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-phenyl-2-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C20H16O/c21-20(17-11-5-2-6-12-17)15-18-13-7-8-14-19(18)16-9-3-1-4-10-16/h1-14H,15H2 |
InChI Key |
FFTKVNVNRYNVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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